molecular formula C9H7NO B116204 (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline CAS No. 158060-63-0

(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline

Cat. No. B116204
M. Wt: 145.16 g/mol
InChI Key: VHKOGTWROZZNFC-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-cancer and anti-inflammatory properties. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism Of Action

The mechanism of action of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is not fully understood. However, it has been suggested that it may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.

Biochemical And Physiological Effects

Studies have shown that (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In addition, it has been found to have low toxicity in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline in lab experiments is its low toxicity, which makes it suitable for use in cell culture and animal studies. However, its limited solubility in water and organic solvents can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline. One area of interest is its potential use as a fluorescent probe in biological imaging. In addition, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, research on improving its solubility and stability could enhance its usefulness in lab experiments.

Synthesis Methods

The synthesis of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline involves a multi-step process that includes the reaction of 2-aminobenzaldehyde with cyclohexanone, followed by the reaction of the resulting product with nitromethane. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.

properties

CAS RN

158060-63-0

Product Name

(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

(1aS,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline

InChI

InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H/t7-,9-/m0/s1

InChI Key

VHKOGTWROZZNFC-CBAPKCEASA-N

Isomeric SMILES

C1=CC2=C([C@@H]3[C@@H](O3)C=C2)N=C1

SMILES

C1=CC2=C(C3C(O3)C=C2)N=C1

Canonical SMILES

C1=CC2=C(C3C(O3)C=C2)N=C1

synonyms

Oxireno[h]quinoline,1a,7b-dihydro-,(1aS)-(9CI)

Origin of Product

United States

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